molecular formula C13H12N2O B8730933 4-(Benzylamino)pyridine-3-carbaldehyde

4-(Benzylamino)pyridine-3-carbaldehyde

Cat. No.: B8730933
M. Wt: 212.25 g/mol
InChI Key: FMCCBCUGJQOMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It features a benzylamino group attached to the fourth position of the pyridine ring and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pyridine-3-carbaldehyde typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the third position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 4-(Benzylamino)pyridine-3-carboxylic acid

    Reduction: 4-(Benzylamino)pyridine-3-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-(Benzylamino)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)pyridine-3-carbaldehyde is unique due to the presence of both the benzylamino and aldehyde groups, which provide a combination of reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-(benzylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C13H12N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,14,15)

InChI Key

FMCCBCUGJQOMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)C=O

Origin of Product

United States

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